MK-0941

Glucokinase Enzyme kinetics Allosteric activation

MK-0941 mesylate is the gold-standard reference glucokinase activator for validating hypoglycemia risk and T2D islet dysfunction due to its glucose-independent activation. Essential for benchmarking glucose-dependent GKAs and modeling PK/PD with a rapid 2h half-life. Source high-purity compound with full analytical documentation to ensure reproducible preclinical results.

Molecular Formula C22H28N4O9S2
Molecular Weight 556.6 g/mol
CAS No. 1137916-97-2
Cat. No. B1677240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0941
CAS1137916-97-2
Synonyms3-((6-(ethylsulfonyl)-3-pyridinyl)oxy)-5-(2-hydroxy-1-methylethoxy)-N-(1-methyl-1H-pyrazol-3-yl)benzamide
MK 0941
MK-0941
MK0941
Molecular FormulaC22H28N4O9S2
Molecular Weight556.6 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO.CS(=O)(=O)O
InChIInChI=1S/C21H24N4O6S.CH4O3S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19;1-5(2,3)4/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27);1H3,(H,2,3,4)/t14-;/m0./s1
InChIKeyPIDNRTWDGDJKSQ-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-0941 Mesylate (CAS 1137916-97-2): A Potent Glucokinase Activator for Diabetes Research and Procurement


MK-0941 mesylate (CAS 1137916-97-2) is a well-characterized, orally bioavailable, and allosteric activator of glucokinase (GK; hexokinase IV), developed by Merck Pharmaceuticals as a potential therapeutic for type 2 diabetes [1]. The compound is a small-molecule GKA that enhances glucose sensing in pancreatic β-cells and glucose metabolism in hepatocytes [2]. It is supplied as a mesylate salt with the molecular formula C22H28N4O9S2 and a molecular weight of 556.61 g/mol [1]. MK-0941 has been extensively profiled in preclinical and clinical studies, providing a robust dataset for researchers investigating GK biology, diabetes pathophysiology, and GKA pharmacology.

Why MK-0941 (CAS 1137916-97-2) Cannot Be Substituted with Other Glucokinase Activators


Despite sharing a common target (glucokinase), GKAs exhibit profound functional and clinical divergence stemming from distinct binding modes, allosteric mechanisms, and enzyme kinetic signatures. MK-0941 is uniquely defined by its potent activation at low glucose concentrations, a feature that correlates with both its initial glycemic efficacy and its later-emerging liabilities [1]. Unlike glucose-dependent activators, MK-0941 lacks a glucose threshold for maximal enzyme activation, leading to a distinct pharmacological profile that cannot be replicated by alternative GKAs [2]. Substitution with another GKA without rigorous side-by-side validation would introduce unpredictable variability in experimental outcomes, particularly in studies assessing insulin secretion dynamics, hypoglycemia risk, or chronic glucose homeostasis.

Quantitative Evidence Guide: MK-0941 (CAS 1137916-97-2) vs. Key Glucokinase Activator Comparators


Glucose-Dependent Activation: MK-0941 vs. Dorzagliatin (Enzyme Kinetics)

MK-0941 exhibits potent GK activation even at very low glucose levels, lacking the glucose dose-dependence observed with dorzagliatin. In enzyme kinetics assays, MK-0941 induced maximal insulin secretion at low doses and glucose concentrations, whereas dorzagliatin improved glucose-stimulated insulin secretion in a dose- and glucose-dependent manner [1]. This functional difference is rooted in binding mode: MK-0941 binds a pocket accessible in both open and closed GK conformations, while dorzagliatin preferentially binds the closed form [2].

Glucokinase Enzyme kinetics Allosteric activation

Hill Coefficient (nH) Shift: MK-0941 vs. Piragliatin and Dorzagliatin

MK-0941 significantly alters the Hill coefficient (nH) of glucokinase, a measure of enzyme cooperativity and glucose dependence. At 10 μM GKA, MK-0941 reduces nH from 1.86 (drug-free) to 1.21, a 35% change that correlates with its clinical hypoglycemia risk [1]. In contrast, piragliatin and dorzagliatin exhibit β values (Vmax change) of 1.74 and 1.40, respectively, with more favorable nH preservation [1].

Enzyme cooperativity Glucokinase Pharmacodynamics

Clinical Efficacy and Durability: MK-0941 Placebo-Adjusted HbA1c Reduction vs. Loss of Effect

In a Phase IIa trial (n=587) of insulin-treated T2D patients, MK-0941 (10-40 mg t.i.d.) produced a maximal placebo-adjusted HbA1c reduction of -0.8% (baseline 9.0%) at Week 14, along with a 2-h post-meal glucose reduction of -37 mg/dL [1]. However, these glycemic improvements were not sustained; by Week 30, the initial responses had dissipated, indicating loss of durable efficacy [1]. Concurrently, MK-0941 increased the incidence of hypoglycemia, triglycerides, and blood pressure [1].

Type 2 diabetes Clinical trial HbA1c

Preclinical Pharmacokinetics: Rapid Absorption and Clearance (Tmax ~1 h, t1/2 ~2 h)

MK-0941 exhibits rapid oral absorption and clearance in preclinical species. In both mice and dogs, plasma levels reached maximum (Cmax) within 1 hour post-dose, followed by a short elimination half-life (t1/2) of approximately 2 hours [1]. This PK profile necessitates multiple daily dosing for sustained target engagement, a key consideration for in vivo study design. In an oral glucose tolerance test in dogs, MK-0941 reduced total 0-2 h AUC glucose by up to 48% compared to vehicle controls [1].

Pharmacokinetics Oral bioavailability Preclinical

Potency Profile: MK-0941 EC50 Values at Physiologically Relevant Glucose Concentrations

MK-0941 activates recombinant human glucokinase with EC50 values of 240 nM and 65 nM in the presence of 2.5 mM and 10 mM glucose, respectively . This 3.7-fold increase in apparent potency at higher glucose reflects the compound's glucose-dependent shift in affinity. At 1 μM, MK-0941 lowers the glucose S0.5 of GK from 6.9 mM to 1.4 mM and increases Vmax by 1.5-fold [1]. In isolated rat islets, 10 μM MK-0941 increases insulin secretion 17-fold, and in hepatocytes, it increases glucose uptake up to 18-fold [1].

Glucokinase Potency Allosteric activation

Optimal Research and Industrial Applications for MK-0941 (CAS 1137916-97-2)


Mechanistic Studies of Glucokinase Allostery and Binding Mode

MK-0941 is an essential tool for structural and biophysical studies of GK allostery due to its unique binding to a pocket accessible in both open and closed conformations. Its strong interaction with Y214—mutation of which produces the most clinically severe activating mutation—makes it a reference compound for probing conformational dynamics and energy barriers of GK activation [1]. Researchers can leverage published atomic-resolution crystal structures of the GK–MK-0941 complex to design site-directed mutagenesis experiments or to benchmark computational docking models [1].

Hypoglycemia Mechanism and Safety Pharmacology Models

MK-0941 reliably induces hypoglycemia in preclinical models due to its lack of a glucose threshold for activation [1]. In contrast to glucose-dependent GKAs like dorzagliatin, MK-0941 stimulates maximal insulin secretion even at low glucose concentrations, making it a reproducible positive control for evaluating hypoglycemia risk in rodent models [2]. It is particularly suited for studies examining counter-regulatory hormone responses, hypoglycemia unawareness, and the safety margins of novel GKAs.

In Vitro Islet Perifusion and Insulin Secretion Dynamics

MK-0941 produces a rapid, transient insulin spike at very low glucose concentrations but exhibits a reduced response to high glucose in isolated human T2D islets [1]. This distinct secretory profile—characterized by a left-shifted glucose threshold and blunted Vmax—makes MK-0941 a valuable comparator for assessing the restorative capacity of novel GKAs in islet perifusion assays. Researchers can use MK-0941 to define the baseline dysfunctional GSIS pattern in T2D islets against which glucose-dependent activators are benchmarked [1].

Preclinical PK/PD Modeling of Short Half-Life GKAs

With a well-defined pharmacokinetic profile (Tmax ~1 h, t1/2 ~2 h) and rapid clearance in both mice and dogs, MK-0941 serves as an ideal reference compound for developing PK/PD models of short-acting GKAs [1]. Its reproducible exposure-response relationship in OGTT studies (up to 48% AUC glucose reduction in dogs) provides a quantitative baseline for allometric scaling and for comparing the in vivo efficacy of GKA candidates with extended half-lives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0941

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.